2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Overview
Description
Tyrosine, 3,5-diiodo- is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms at the 3 and 5 positions on the benzene ring. This compound is significant in the biosynthesis of thyroid hormones, where it serves as a precursor to thyroxine and triiodothyronine
Scientific Research Applications
Tyrosine, 3,5-diiodo- has numerous applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of iodinated peptides and other biologically active compounds.
Biology: It serves as an intermediate in the biosynthesis of thyroid hormones and is used in studies related to thyroid function and metabolism.
Medicine: It is utilized in the development of antithyroid drugs and as a radiolabeling agent for imaging techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Industry: It finds applications in the production of synthetic thyroid hormones and other pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is a derivative of tyrosine . Tyrosine is an amino acid that is used by cells to synthesize proteins. It is a precursor for the synthesis of the neurotransmitters norepinephrine, dopamine and epinephrine, which are involved in transmitting signals in the brain and other areas of the body.
Mode of Action
As a tyrosine derivative, this compound may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to those of tyrosine. Tyrosine is involved in several metabolic pathways, including the synthesis of proteins and neurotransmitters. It is also a precursor for the synthesis of thyroid hormones .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound should be stored at room temperature and protected from light Additionally, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment
Biochemical Analysis
Biochemical Properties
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the synthesis of thyroid hormones. It interacts with enzymes such as thyroid peroxidase, which catalyzes the iodination of tyrosine residues in thyroglobulin to form thyroid hormones. This compound also interacts with other proteins and biomolecules involved in the regulation of thyroid hormone synthesis and metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the function of thyroid cells by modulating the synthesis and release of thyroid hormones. These hormones, in turn, regulate numerous physiological processes such as growth, development, and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with thyroid peroxidase and other enzymes involved in thyroid hormone synthesis. It acts as a substrate for these enzymes, facilitating the iodination process and the formation of thyroid hormones. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in thyroid hormone regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, affecting its long-term impact on cellular function. In vitro and in vivo studies have observed changes in cellular responses to this compound over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate thyroid hormone synthesis and release, while at high doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in metabolic pathways related to thyroid hormone synthesis. It interacts with enzymes such as thyroid peroxidase and deiodinases, which play a role in the iodination and deiodination of thyroid hormones. These interactions affect metabolic flux and the levels of metabolites involved in thyroid hormone regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into thyroid cells, where it participates in thyroid hormone synthesis. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the thyroid gland, where it is involved in thyroid hormone synthesis. It is directed to specific compartments or organelles within thyroid cells through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound is available for its role in thyroid hormone production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyrosine, 3,5-diiodo- can be synthesized through the iodination of L-tyrosine. One efficient method involves the use of 2,4,6,8-tetraiodoglycoluril under solvent-free conditions. The reaction is carried out by grinding L-tyrosine with 2,4,6,8-tetraiodoglycoluril in the presence of a catalytic amount of acetic acid at room temperature for 10-15 minutes. This method yields 3,5-diiodo-L-tyrosine with high purity and without the need for chromatographic purification .
Industrial Production Methods: In industrial settings, the production of 3,5-diiodo-L-tyrosine may involve similar iodination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Tyrosine, 3,5-diiodo- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chloramine-T.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products:
Oxidation: Formation of quinones.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Various substituted tyrosine derivatives depending on the reagent used
Comparison with Similar Compounds
Monoiodotyrosine (MIT): Contains a single iodine atom and serves as a precursor to diiodotyrosine.
Thyroxine (T4): Contains four iodine atoms and is a primary thyroid hormone.
Triiodothyronine (T3): Contains three iodine atoms and is more potent than thyroxine.
Uniqueness: Tyrosine, 3,5-diiodo- is unique due to its specific role as an intermediate in the biosynthesis of thyroid hormones. Unlike monoiodotyrosine, it contains two iodine atoms, making it a direct precursor to both thyroxine and triiodothyronine. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its significance .
Properties
IUPAC Name |
2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYHUZRZVSYKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50110067 | |
Record name | 3,5-Diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66-02-4, 620-59-7, 300-39-0 | |
Record name | 3,5-Diiodotyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diiodotyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Tyrosine,5-diiodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diiodotyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diiodo-L-tyrosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Diiodotyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diiodotyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-diiodo-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIIODOTYROSINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.